Cas no 2098087-08-0 (N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride)
![N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride structure](https://www.kuujia.com/scimg/cas/2098087-08-0x500.png)
N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
- N-pyrimidin-4-yl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
- N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
-
- Inchi: 1S/C11H16N4.2ClH/c1-2-9-6-10(5-8(1)14-9)15-11-3-4-12-7-13-11;;/h3-4,7-10,14H,1-2,5-6H2,(H,12,13,15);2*1H
- InChI Key: LWGLIXGNBGPURW-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C2CCC1CC(C2)NC1C=CN=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 209
- Topological Polar Surface Area: 49.8
N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N299206-100mg |
n-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |
2098087-08-0 | 100mg |
$ 135.00 | 2022-06-03 | ||
Life Chemicals | F2167-2755-10g |
N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098087-08-0 | 95%+ | 10g |
$2407.0 | 2023-09-06 | |
Life Chemicals | F2167-2755-2.5g |
N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098087-08-0 | 95%+ | 2.5g |
$1146.0 | 2023-09-06 | |
TRC | N299206-1g |
n-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |
2098087-08-0 | 1g |
$ 815.00 | 2022-06-03 | ||
Life Chemicals | F2167-2755-0.5g |
N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098087-08-0 | 95%+ | 0.5g |
$544.0 | 2023-09-06 | |
Life Chemicals | F2167-2755-5g |
N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098087-08-0 | 95%+ | 5g |
$1719.0 | 2023-09-06 | |
Life Chemicals | F2167-2755-0.25g |
N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098087-08-0 | 95%+ | 0.25g |
$516.0 | 2023-09-06 | |
Life Chemicals | F2167-2755-1g |
N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098087-08-0 | 95%+ | 1g |
$573.0 | 2023-09-06 | |
TRC | N299206-500mg |
n-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |
2098087-08-0 | 500mg |
$ 525.00 | 2022-06-03 |
N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Related Literature
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Introduction to N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS No. 2098087-08-0)
N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, identified by its CAS number 2098087-08-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its intricate bicyclic structure and heterocyclic functionality, has garnered attention due to its potential biological activity and structural features that make it a promising candidate for further investigation.
The core structure of N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride consists of a bicyclo[3.2.1]octane scaffold, which is a fused tricyclic system containing three rings of varying sizes. This specific arrangement imparts unique steric and electronic properties to the molecule, which can be exploited in the design of novel therapeutic agents. The presence of an azabicyclo moiety further enhances the complexity and potential for interactions with biological targets.
The pyrimidine ring, a common pharmacophore in many bioactive compounds, is attached at the 4-position to the bicyclic system. Pyrimidine derivatives are well-known for their role in various biological processes, including DNA and RNA synthesis, making them valuable targets for drug development. The incorporation of this moiety into N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride suggests that this compound may exhibit properties relevant to these processes.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. The bicyclic structure of N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride provides a unique framework that could potentially interact with such enzymes, disrupting metabolic pathways that are often dysregulated in cancer cells. Preliminary studies have suggested that compounds with similar scaffolds may inhibit key enzymes like IDH1 and IDH2, which are implicated in the reprogramming of cellular metabolism in tumor cells.
The amine functional group at the 3-position of the bicyclic system further contributes to the compound's potential bioactivity. Amines are common pharmacophores that can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. The dihydrochloride salt form of this compound ensures better solubility and stability, which are critical factors for pharmaceutical applications.
The synthesis of N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves multi-step organic transformations, including cyclization reactions and functional group modifications. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the biological activity and safety profile of the compound.
Evaluation of the pharmacological properties of N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has begun in several preclinical models. Initial studies have shown promising results in terms of inhibitory activity against target enzymes and modulation of metabolic pathways relevant to cancer progression. These findings warrant further investigation into its potential as a therapeutic agent.
The development of novel anticancer agents is a critical area of research due to the increasing incidence of cancer worldwide and the limitations associated with existing treatments. Compounds like N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, with their unique structural features and potential bioactivity, represent a valuable addition to the arsenal of anticancer drugs.
In conclusion, N-(Pyrimidin-4-yli)]-8-abicyclo[3.2.]2098087-0]8-0) is a compound wis
2098087-08-0 (N-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) Related Products
- 2094847-99-9(1-(1-Oxo-2-propen-1-yl)-3-azetidinyl N-(1-methylethyl)carbamate)
- 1261654-15-2(5-(2,3-Difluorophenyl)-3-fluoro-2-hydroxypyridine)
- 1234563-14-4(3-(aMinoMethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride)
- 7254-06-0(3-Chloro-9-fluorenone)
- 2229616-24-2(3-(2-aminocyclopropyl)-4-nitrophenol)
- 2512193-21-2(Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride)
- 2137481-87-7(3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid)
- 2121511-85-9(2-Fluoro-6-(methoxymethoxy)phenylboronic acid)
- 1251705-25-5(N-methyl-2-3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-phenylacetamide)
- 1781-66-4(4-Bromo-1-cyclopentene)




